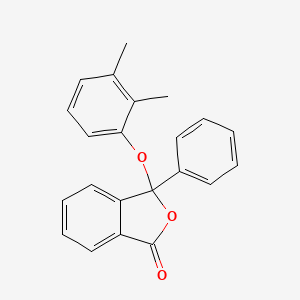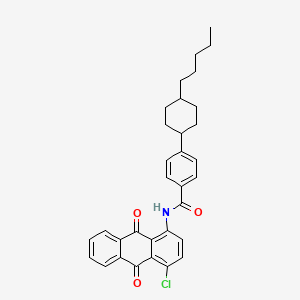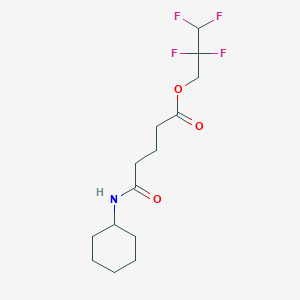![molecular formula C21H28O3 B4961112 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene, also known as Irgacure 819, is a photoinitiator that is widely used in the field of polymer chemistry. It is a colorless, crystalline powder that is soluble in organic solvents. Irgacure 819 is known for its ability to initiate polymerization reactions upon exposure to UV light.
Mécanisme D'action
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 initiates polymerization reactions by absorbing UV light and generating free radicals. These free radicals then react with monomers or polymers to form new chemical bonds, leading to the formation of a polymer network. The efficiency of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 as a photoinitiator is dependent on factors such as the wavelength and intensity of the UV light, as well as the concentration of the photoinitiator.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. However, studies have shown that it is not genotoxic or carcinogenic. It is also not expected to have any significant toxic effects on humans or the environment when used in accordance with standard laboratory practices.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its ability to initiate polymerization reactions quickly and efficiently upon exposure to UV light. This makes it a popular choice for researchers working in the field of polymer chemistry. However, one limitation of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its relatively high cost compared to other photoinitiators. It is also sensitive to oxygen, which can reduce its efficiency as a photoinitiator.
Orientations Futures
There are several potential future directions for research on 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. One area of interest is the development of new photoinitiators that are more efficient and cost-effective than 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. Another area of interest is the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the production of new materials with unique properties, such as shape-memory polymers. Additionally, there is potential for the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the development of new drug delivery systems and biomedical applications.
Méthodes De Synthèse
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 can be synthesized by reacting 2-hydroxy-4-methoxybenzophenone with 2-bromo-2-methylpropionic acid, followed by reaction with potassium tert-butoxide and 1,3,4-trimethylbenzene. The product is then purified by recrystallization. This synthesis method has been well-established in the literature and has been used by many researchers to produce 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819.
Applications De Recherche Scientifique
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is widely used in the field of polymer chemistry as a photoinitiator. It is used to initiate polymerization reactions in a variety of monomers and polymers, including acrylates, methacrylates, and vinyl monomers. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is particularly useful in the production of dental materials, adhesives, and coatings. It is also used in the production of 3D printing resins.
Propriétés
IUPAC Name |
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15-8-11-19(20(14-15)22-5)23-12-6-7-13-24-21-17(3)10-9-16(2)18(21)4/h8-11,14H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXKMXFDITJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)

![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4961084.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B4961087.png)
![ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)

![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4961103.png)
